D-Phenylalaninamide, N-acetyl-D-tyrosyl-D-arginyl-

Overview

Description

“D-Phenylalaninamide, N-acetyl-D-tyrosyl-D-arginyl-” is a chemical compound utilized in scientific research. It is also known as DTP-3 . It has a molecular weight of 525 Da and retains all the main characteristics of the parental D-tetrapeptides in terms of bioactivity and specificity . This includes subnanomolar activity and high stability in vitro, and a potent and selective capacity to kill MM cells via apoptosis .

Molecular Structure Analysis

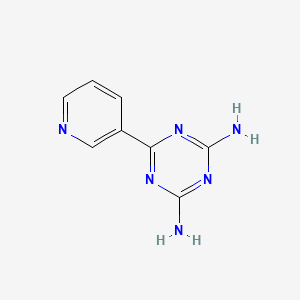

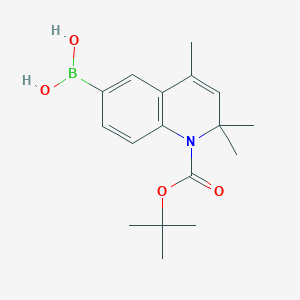

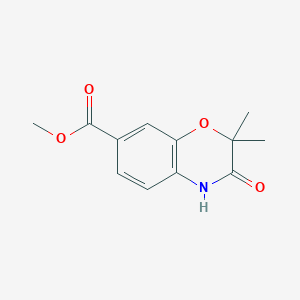

The molecular structure of “D-Phenylalaninamide, N-acetyl-D-tyrosyl-D-arginyl-” is complex. It has a molecular formula of C26H35N7O5 . The molecule contains a total of 50 bond(s). There are 27 non-H bond(s), 15 multiple bond(s), 8 rotatable bond(s), 3 double bond(s), 12 aromatic bond(s), 2 six-membered ring(s), 1 primary amide(s) (aliphatic) and 2 secondary amide(s) (aliphatic) .Physical And Chemical Properties Analysis

“D-Phenylalaninamide, N-acetyl-D-tyrosyl-D-arginyl-” has a density of 1.4±0.1 g/cm3. It has a molar refractivity of 139.3±0.5 cm3. It has 12 H bond acceptors and 10 H bond donors. It has 15 freely rotating bonds. It has a polar surface area of 213 Å2. Its polarizability is 55.2±0.5 10-24 cm3. Its surface tension is 57.7±7.0 dyne/cm. Its molar volume is 388.2±7.0 cm3 .Scientific Research Applications

- Preclinical Studies: DTP3 displays potent and cancer-selective activity against MM in animal models . It synergizes with conventional MM therapies like bortezomib, suggesting potential frontline combination therapy .

- Clinical Trials: Trials have explored DTP3 for advanced myeloma, assessing safety, efficacy, and side effects .

Cancer Treatment: Targeting NF-κB Survival Pathway

Drug Development and Target Identification

Future Directions

“D-Phenylalaninamide, N-acetyl-D-tyrosyl-D-arginyl-” offers immense potential due to its versatile properties and diverse applications across various scientific fields, including drug development, biochemistry, and molecular biology. It is currently in the preclinical phase for the treatment of multiple myeloma .

Mechanism of Action

Target of Action

DTP3, also known as “7UXW0T8LS8” or “D-Phenylalaninamide, N-acetyl-D-tyrosyl-D-arginyl-”, is a first-in-class GADD45β/MKK7 inhibitor . The primary targets of DTP3 are the proteins GADD45β and MKK7 . These proteins are part of the NF-κB pathway, which is vital to all cells but is overactive in cancerous cells, promoting the spread and growth of cancer .

Mode of Action

DTP3 interacts with its targets, GADD45β and MKK7, by disrupting the survival complex formed by the NF-κB regulated factor, GADD45β, and the JNK kinase MKK7 . This disruption leads to the induction of MKK7/JNK-dependent apoptosis . The N-terminal region of MKK7 is the optimal binding site explored by DTP3 .

Biochemical Pathways

The NF-κB pathway, which is targeted by DTP3, plays a crucial role in regulating the immune system’s response to infection . When this pathway becomes dysregulated, it can trigger cells to replicate uncontrollably, leading to the development of tumors . DTP3 disrupts this pathway, thereby inhibiting the survival of cancer cells .

Pharmacokinetics

The pharmacokinetics of DTP3 were evaluated in a pilot clinical study in patients with relapsed or refractory multiple myeloma . The study showed encouraging initial clinical results . .

Result of Action

DTP3 effectively kills multiple myeloma (MM) and diffuse large B cell lymphoma (ABC-DLBCL) cells expressing its molecular target, both in vitro and in vivo, by inducing MKK7/JNK-dependent apoptosis . It has been shown to have no apparent toxicity to normal cells . In a small, early-stage clinical trial, DTP3 selectively killed myeloma cells in the bone marrow, while leaving the healthy tissue of the patients untouched .

properties

IUPAC Name |

(2R)-2-[[(2R)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-N-[(2R)-1-amino-1-oxo-3-phenylpropan-2-yl]-5-(diaminomethylideneamino)pentanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H35N7O5/c1-16(34)31-22(15-18-9-11-19(35)12-10-18)25(38)32-20(8-5-13-30-26(28)29)24(37)33-21(23(27)36)14-17-6-3-2-4-7-17/h2-4,6-7,9-12,20-22,35H,5,8,13-15H2,1H3,(H2,27,36)(H,31,34)(H,32,38)(H,33,37)(H4,28,29,30)/t20-,21-,22-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOUZPXZGMZUQQS-YPAWHYETSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CC=CC=C2)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H](CC1=CC=C(C=C1)O)C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H](CC2=CC=CC=C2)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H35N7O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

525.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

D-Phenylalaninamide, N-acetyl-D-tyrosyl-D-arginyl- | |

CAS RN |

1809784-29-9 | |

| Record name | DTP-3 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1809784299 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DTP-3 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7UXW0T8LS8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methanamine, N-[(2-chlorophenyl)methylene]-](/img/structure/B3048680.png)

![(R)-2-[(9H-Fluoren-9-ylmethoxycarbonylamino)-methyl]-butyric acid](/img/structure/B3048698.png)